molecular formula C13H11N5O2 B5691301 1-[5-methyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone

1-[5-methyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone

Cat. No.: B5691301
M. Wt: 269.26 g/mol
InChI Key: JQNWZQUKEVTNFH-UHFFFAOYSA-N
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Description

1-[5-methyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone is a heterocyclic compound that features both triazole and oxadiazole rings. These rings are known for their significant biological activities and are often incorporated into various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.

Properties

IUPAC Name

1-[5-methyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-8-12(9(2)19)18(17-14-8)13-11(15-20-16-13)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNWZQUKEVTNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with acetic anhydride and methyl iodide under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[5-methyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-[5-methyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-methyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
  • 5-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-[5-methyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone is unique due to its combined triazole and oxadiazole rings, which confer distinct biological activities. This dual-ring structure is less common and provides a versatile scaffold for drug design and development .

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